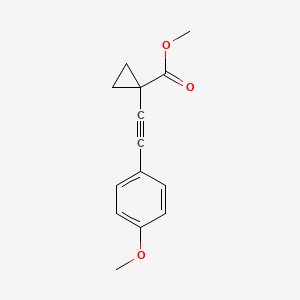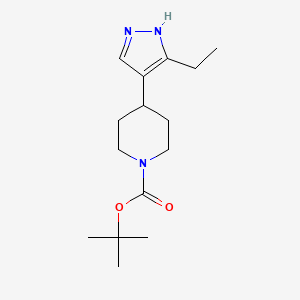![molecular formula C9H11BrN2O B8566327 N-[2-(5-bromopyridin-2-yl)ethyl]acetamide](/img/structure/B8566327.png)
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromopyridin-2-yl)ethyl]acetamide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include N-oxides, de-brominated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-[2-(5-bromopyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a different acetamide group.
(5-Bromo-pyridin-2-yl)-hydrazine: Contains a hydrazine group instead of an ethyl chain.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Features a benzamide group and a methyl-substituted pyridine ring .
Uniqueness
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide is unique due to its specific combination of a bromine-substituted pyridine ring and an acetamide group attached to an ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-7(13)11-5-4-9-3-2-8(10)6-12-9/h2-3,6H,4-5H2,1H3,(H,11,13) |
Clave InChI |
IKQBRTHQSDTBMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)

![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)

![N-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B8566325.png)


